molecular formula C21H22N4O2 B2685089 2-(4-Benzylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 636989-71-4

2-(4-Benzylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2685089
CAS No.: 636989-71-4
M. Wt: 362.433
InChI Key: CONYTTRAZSXCIK-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzylpiperazine moiety, which is known for its pharmacological properties, and a pyrido[1,2-a]pyrimidine core, which is a common scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multiple steps. One common method starts with the preparation of the pyrido[1,2-a]pyrimidine core, which can be achieved through the reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of catalysts like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . The benzylpiperazine moiety is then introduced through a nucleophilic substitution reaction, where the piperazine ring is benzylated using benzyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with DNA and RNA can lead to antimicrobial and antiviral activities.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzylpiperazin-1-yl)pyridine-3-carbaldehyde: Similar structure but lacks the pyrido[1,2-a]pyrimidine core.

    4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Contains a benzylpiperazine moiety but has a different core structure.

Uniqueness

2-(4-Benzylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is unique due to its combination of the benzylpiperazine moiety and the pyrido[1,2-a]pyrimidine core. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-16-7-8-19-22-20(18(15-26)21(27)25(19)13-16)24-11-9-23(10-12-24)14-17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONYTTRAZSXCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=O)N3CCN(CC3)CC4=CC=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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